1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid
Description
1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid (C₁₃H₁₅Cl₂NO₂; molecular weight 288.168 g/mol) is a piperidine derivative substituted with a 2,6-dichlorobenzyl group at the nitrogen atom and a carboxylic acid moiety at the second position of the piperidine ring . Its structural features, including the lipophilic dichlorobenzyl group and polar carboxylic acid, make it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or as a precursor for prodrug esters.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-4-3-5-11(15)9(10)8-16-7-2-1-6-12(16)13(17)18/h3-5,12H,1-2,6-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOZKEXZPIADML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid typically involves the following steps:
Benzyl Protection: The starting material, 2,6-dichlorobenzyl chloride, undergoes protection to prevent unwanted side reactions.
Piperidine Formation: The protected dichlorobenzyl chloride is then reacted with piperidine under controlled conditions to form the piperidine ring.
Carboxylation: The resulting piperidine derivative is subjected to carboxylation to introduce the carboxylic acid group at the 2-position of the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the benzyl or piperidine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with different chemical properties.
Substitution Products: Substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity:
Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. The specific compound, 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid, has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This mechanism is crucial in developing new antidepressant therapies .
2. Antinociceptive Properties:
Studies have shown that piperidine derivatives possess analgesic properties. The compound's structure allows it to interact with pain pathways in the central nervous system, potentially leading to the development of new analgesics that are effective with fewer side effects compared to existing medications .
3. Neuroprotective Effects:
The compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit neuroinflammation and oxidative stress makes it a candidate for further research in neuroprotection .
Pharmacological Studies
1. Glycine Receptor Antagonism:
Research into the pharmacodynamics of this compound suggests it may act as an antagonist at glycine receptors, which play a significant role in excitatory neurotransmission. This property could be leveraged in developing treatments for conditions characterized by excessive excitatory signaling .
2. Structure-Activity Relationship (SAR) Studies:
Extensive SAR studies have been conducted to optimize the biological activity of piperidine derivatives. Modifications to the dichlorobenzyl group or the carboxylic acid moiety can lead to enhanced potency and selectivity for various biological targets .
Material Science Applications
1. Polymer Chemistry:
The compound's functional groups allow it to be utilized in polymer synthesis, where it can act as a monomer or crosslinking agent. This application is particularly relevant in creating materials with specific mechanical and thermal properties .
2. Organic Electronics:
Due to its electronic properties, this compound has potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films makes it suitable for these applications .
Case Studies
Mechanism of Action
The mechanism by which 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group enhances its binding affinity to certain receptors, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Dichlorobenzyl-Substituted Piperidine and Amino Acid Derivatives
Key Analogs :
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
- (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
Structural Differences: Both analogs feature a dichlorobenzyl group attached to a pent-4-ynoic acid backbone. The primary distinction lies in the chlorine substitution pattern on the benzyl group (2,4- vs. 2,6-dichloro).
Table 1: Comparison of Dichlorobenzyl-Substituted Analogs
| Property | 2,4-Dichloro Isomer | 2,6-Dichloro Isomer |
|---|---|---|
| IC₅₀ (Collagenase) | 1.48 mM | 1.31 mM |
| H-Bond Length (Gln215) | 2.202 Å | 1.961 Å |
| π–π Interaction (Tyr201) | 4.127 Å | 4.249 Å |
| Gibbs Free Energy | −6.4 kcal/mol | −6.5 kcal/mol |
Piperidine Carboxylic Acid Derivatives with Varied Substituents
Key Analogs :
- 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid (CAS 1858241-39-0)
- 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Structural and Functional Differences :
Reactivity in Esterification :
Pharmacologically Active Piperidine Derivatives
Key Analog : Mepivacaine Hydrochloride (1-methyl-2',6'-pipecoloxylidide hydrochloride)
Structural Comparison :
- Mepivacaine shares a piperidine backbone but substitutes the carboxylic acid with an amide group and the benzyl group with 2,6-dimethylphenyl.
Functional Differences :
- Activity : Mepivacaine is a local anesthetic targeting sodium channels, whereas 1-(2,6-dichlorobenzyl)piperidine-2-carboxylic acid’s primary studied activity is enzyme inhibition .
- Toxicity : Mepivacaine shows reproductive toxicity in rats (TDLo = 160 mg/kg), highlighting the importance of substituent choice in safety profiles .
Biological Activity
1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid, a compound with the chemical formula CHClNO and CAS number 1040350-76-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The structural features of this compound include:
- A piperidine ring.
- A carboxylic acid functional group.
- A dichlorobenzyl moiety which contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : Research shows that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- CNS Activity : Given its piperidine structure, there is potential for neuropharmacological effects, including anxiolytic or antidepressant activity.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and microbial resistance.
Potential Targets
- Enzymatic Inhibition : It may inhibit enzymes related to inflammatory responses.
- Receptor Modulation : The compound could modulate neurotransmitter receptors due to its structural similarity to known psychoactive substances.
In Vitro Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed notable inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory cytokine levels compared to control groups .
Comparative Studies
In comparative studies with similar compounds, this compound exhibited superior activity against certain targets when compared to other piperidine derivatives .
Summary of Findings
| Study Type | Findings |
|---|---|
| Antimicrobial | Effective against S. aureus, E. coli |
| Anti-inflammatory | Reduced edema and cytokines in mice |
| CNS Activity | Potential modulation of neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves alkylation of piperidine-2-carboxylic acid derivatives with 2,6-dichlorobenzyl bromide. Optimization includes:
- Base selection : Potassium hydroxide (KOH) may yield suboptimal results (~33% yield), as observed in analogous alkylation reactions. Sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) has shown improved efficiency in esterification reactions with dichlorobenzyl halides .
- Stoichiometry : Excess 2,6-dichlorobenzyl bromide (30% molar excess) can reduce byproduct formation, though overuse may decrease yields due to side reactions .
- Solvent : Polar solvents like DMSO enhance reactivity by stabilizing intermediates .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly ¹H and ¹³C NMR to identify the piperidine ring and dichlorobenzyl substituents.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as a benchmark) using reverse-phase columns with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
Q. How should researchers handle solubility challenges during experimental workflows?
- Methodological Answer :
- Solvent selection : Use organic solvents like dichloromethane (DCM) or DMSO for dissolution. Avoid aqueous buffers due to the compound’s lipophilic nature .
- Derivatization : Esterification (e.g., methyl ester formation) can improve solubility for biological assays .
Advanced Research Questions
Q. How does the position of chlorine substituents on the benzyl group influence the compound’s inhibitory activity against collagenase?
- Methodological Answer :
- Structural Insights : In analogous compounds, the 2,6-dichloro substitution pattern exhibits stronger collagenase inhibition (IC₅₀ = 1.31 mM) compared to 2,4-dichloro (IC₅₀ = 1.48 mM). This is attributed to:
- Shorter hydrogen bond distances (1.961 Å vs. 2.202 Å) between the carbonyl oxygen and Gln215.
- Optimal π–π interactions with Tyr201 (4.249 Å vs. 4.127 Å) .
- Thermodynamic Stability : Lower Gibbs free energy (−6.5 kcal/mol for 2,6-dichloro vs. −6.4 kcal/mol for 2,4-dichloro) correlates with enhanced binding .
Q. How can molecular docking studies guide the design of derivatives for enhanced enzyme inhibition?
- Methodological Answer :
- Targeted Interactions :
- Hydrogen Bonding : Modify the carboxylic acid group to strengthen interactions with Gln215.
- Aromatic Interactions : Introduce electron-withdrawing groups to the benzyl ring to enhance π–π stacking with Tyr201 .
- Validation : Combine docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding stability over time .
Q. Contradictory data exists regarding substituent effects on IC₅₀ values. How should researchers resolve such discrepancies?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., enzyme concentration, pH).
- Structural Dynamics : Use MD simulations to evaluate how substituent positions affect binding pocket flexibility. For example, 2,6-dichloro derivatives may induce conformational changes in collagenase’s activator domain .
- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., steric effects vs. electronic effects) .
Q. What strategies improve the correlation between in silico predictions and in vitro bioactivity data?
- Methodological Answer :
- Force Field Optimization : Use AMBER or CHARMM parameters tailored for halogenated ligands.
- Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in docking simulations to mimic physiological conditions .
- Experimental Cross-Check : Validate top-scoring docked poses with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
